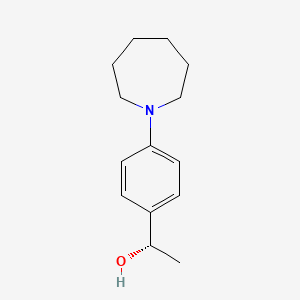
(E)-N'-Hydroxy-7-methoxyisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a carboximidamide group attached to the isoquinoline ring. The (E) configuration indicates the specific geometric arrangement of the substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 7-methoxyisoquinoline.
Nitration: The 7-methoxyisoquinoline undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Formylation: The amine group is formylated to introduce a formyl group.
Hydroxylation: The formyl group is hydroxylated to form the hydroxy group.
Amidation: Finally, the hydroxy group is converted to a carboximidamide group through amidation.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
化学反応の分析
Types of Reactions
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
7-Methoxyisoquinoline: Lacks the hydroxy and carboximidamide groups.
N-Hydroxyisoquinoline: Lacks the methoxy group.
Isoquinoline-1-carboximidamide: Lacks the methoxy and hydroxy groups.
Uniqueness
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the presence of all three functional groups (hydroxy, methoxy, and carboximidamide) on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-3-2-7-4-5-13-10(9(7)6-8)11(12)14-15/h2-6,15H,1H3,(H2,12,14) |
InChIキー |
LVBYJJNTNHCUNV-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
正規SMILES |
COC1=CC2=C(C=C1)C=CN=C2C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)


![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)








